An In-depth Technical Guide to Methyl 3-(trimethylsilyl)propiolate
An In-depth Technical Guide to Methyl 3-(trimethylsilyl)propiolate
CAS Number: 42201-71-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(trimethylsilyl)propiolate is a versatile bifunctional reagent that has garnered significant attention in organic synthesis. Its unique structure, featuring a terminal alkyne protected by a bulky trimethylsilyl (TMS) group and an electron-withdrawing methyl ester, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and applications, with a particular focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Chemical and Physical Properties
Methyl 3-(trimethylsilyl)propiolate is a colorless to light yellow liquid with the molecular formula C7H12O2Si and a molecular weight of 156.25 g/mol .[1][2] It is soluble in most common organic solvents.
| Property | Value | Reference(s) |
| CAS Number | 42201-71-8 | [2][3] |
| Molecular Formula | C7H12O2Si | [1] |
| Molecular Weight | 156.25 g/mol | [1] |
| Boiling Point | 71-75 °C at 11 mmHg | [4] |
| Density | ~0.937 g/cm³ | [4] |
| Refractive Index | ~1.440 | [4] |
Synthesis of Methyl 3-(trimethylsilyl)propiolate
A common and effective method for the laboratory-scale synthesis of methyl 3-(trimethylsilyl)propiolate involves the silylation of methyl propiolate.
Experimental Protocol: Silylation of Methyl Propiolate
This protocol is based on established methods for the silylation of terminal alkynes.
Materials:
-
Methyl propiolate
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et3N)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of argon or nitrogen is charged with a solution of methyl propiolate in anhydrous diethyl ether or THF.
-
Addition of Base: Triethylamine (1.1 equivalents) is added to the solution. The mixture is cooled to 0 °C in an ice bath.
-
Addition of Silylating Agent: Chlorotrimethylsilane (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the triethylamine hydrochloride salt is removed by filtration. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford methyl 3-(trimethylsilyl)propiolate as a clear liquid.
Caption: Synthetic scheme for Methyl 3-(trimethylsilyl)propiolate.
Spectroscopic Data
Accurate characterization of methyl 3-(trimethylsilyl)propiolate is crucial for its use in synthesis. The following are typical spectroscopic data:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 3H, -OCH₃), 0.22 (s, 9H, -Si(CH₃)₃) ppm. The sharp singlet at 0.22 ppm is characteristic of the nine equivalent protons of the trimethylsilyl group. The singlet at 3.75 ppm corresponds to the methyl ester protons.[5][6]
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.5 (C=O), 87.8 (C≡C-Si), 85.4 (C≡C-CO₂Me), 52.6 (-OCH₃), -0.8 (-Si(CH₃)₃) ppm.[5][7]
-
GC-MS (EI): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns include the loss of a methyl group ([M-15]⁺) at m/z 141 and the characteristic trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.
Reactivity and Mechanistic Insights
The reactivity of methyl 3-(trimethylsilyl)propiolate is dominated by the interplay between the alkyne, the methyl ester, and the trimethylsilyl group.
The Role of the Trimethylsilyl Group
The TMS group serves several critical functions:
-
Protecting Group: It protects the terminal alkyne's acidic proton, preventing unwanted side reactions in the presence of strong bases.[8][9]
-
Steric Director: The bulkiness of the TMS group influences the regioselectivity of cycloaddition reactions, often directing incoming reagents to the less hindered carbon of the alkyne.[10][11]
-
Electronic Influence: The silyl group can stabilize adjacent carbocations and influence the electron density of the alkyne, affecting its reactivity in various transformations.[10][12]
Cycloaddition Reactions
Methyl 3-(trimethylsilyl)propiolate is an excellent substrate for a variety of cycloaddition reactions, leading to the formation of highly substituted heterocyclic and carbocyclic systems.
-
[3+2] Cycloadditions: It readily participates in [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles, and with nitrile oxides to generate isoxazoles. The TMS group often directs the regioselectivity of these reactions.[11]
-
Diels-Alder Reactions: As a dienophile, it can react with dienes to form six-membered rings. The TMS group can be retained in the product for further functionalization or removed under specific conditions.
Caption: General workflow for [3+2] cycloaddition reactions.
Desilylation Protocols
A key feature of using the TMS group is its facile removal to unmask the terminal alkyne for further transformations, such as Sonogashira coupling.[13][14]
Common Desilylation Reagents:
-
Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective reagent. Cesium fluoride (CsF) can also be used, often offering milder conditions and easier purification.[13][14]
-
Bases: Potassium carbonate in methanol is a mild and economical choice for desilylation.[8]
-
Silver and Copper Salts: Catalytic amounts of silver nitrate or copper(I) salts can also promote desilylation.[15]
Applications in Drug Discovery and Complex Molecule Synthesis
The ability to construct complex heterocyclic scaffolds makes methyl 3-(trimethylsilyl)propiolate a valuable tool in drug discovery and total synthesis.
Synthesis of Heterocycles
The cycloaddition reactions of methyl 3-(trimethylsilyl)propiolate provide access to a wide array of heterocycles that are prevalent in medicinal chemistry, such as triazoles, pyrazoles, and isoxazoles. These heterocycles are often key components of biologically active molecules.
Total Synthesis of Natural Products
While specific examples of the direct use of methyl 3-(trimethylsilyl)propiolate in the total synthesis of marketed drugs are proprietary, its utility is demonstrated in the synthesis of complex natural products and their analogues. For instance, silyl-protected alkynes are crucial intermediates in the construction of macrocycles and other complex architectures. The ability to introduce an acetylene moiety and then selectively deprotect it is a powerful strategy in multi-step synthesis.[12]
For example, in the synthesis of Lamellarin R, a marine natural product with potent cytotoxic activity, a titanium-catalyzed [2+2+1] pyrrole synthesis utilized a trimethylsilyl-protected alkyne as a selective cross-coupling partner.[10][12] This highlights the control that the TMS group offers in complex multi-component reactions.
Safety and Handling
Methyl 3-(trimethylsilyl)propiolate is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1]
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]
Disposal:
Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical waste disposal company.[16]
Conclusion
Methyl 3-(trimethylsilyl)propiolate is a highly valuable and versatile reagent in modern organic synthesis. Its unique combination of functional groups, coupled with the directing and protecting effects of the trimethylsilyl group, provides chemists with a powerful tool for the construction of complex molecules. Its applications in the synthesis of heterocycles and in multi-step total synthesis make it an important building block for researchers in drug discovery and materials science. A thorough understanding of its reactivity and proper handling are essential for its effective and safe utilization in the laboratory.
References
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